molecular formula C9H9BrO B130137 1-(3-Bromophenyl)propan-2-one CAS No. 21906-32-1

1-(3-Bromophenyl)propan-2-one

Cat. No. B130137
CAS RN: 21906-32-1
M. Wt: 213.07 g/mol
InChI Key: FQIZFAJMBXZVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-Bromophenyl)propan-2-one is a brominated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their chemical properties, synthesis, and potential applications. These compounds are of interest due to their potential use in pharmaceuticals, as well as their structural and electronic properties which can be studied using various spectroscopic and computational methods.

Synthesis Analysis

The synthesis of related brominated aromatic compounds involves various strategies, including enzymatic methods and classical chemical reactions. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to pharmaceutical agents like Levofloxacin . This process utilized transaminases and lipases to achieve high selectivity and enantiomeric excess. Similarly, although not directly related to 1-(3-Bromophenyl)propan-2-one, other compounds such as 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one have been synthesized and characterized using spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using spectroscopic techniques and computational methods such as density functional theory (DFT). For example, the structure of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one was confirmed using FTIR, NMR, UV-Visible spectroscopy, and compared with DFT results . Similarly, the crystal packing of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-one was analyzed using X-ray diffraction, revealing intermolecular interactions and putative halogen bonds .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. The papers provided do not detail specific reactions for 1-(3-Bromophenyl)propan-2-one, but they do mention the use of brominated intermediates in the synthesis of other compounds, such as furans and cyclopentenones . These reactions often involve addition, annulation, and cyclization steps, highlighting the versatility of brominated reagents in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. For instance, thermal analysis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl) prop-2-en-1-one showed its thermal degradation occurs between 230 to 320°C . Computational studies, such as HOMO-LUMO analysis and molecular docking, provide insights into the electronic properties and potential biological activity of these compounds . The molecular docking study of a related compound suggested inhibitory activity against a specific protein, indicating potential pharmaceutical applications .

Scientific Research Applications

Synthesis and Biological Examination

Crystallography and Molecular Structure

Optoelectronic and Charge Transport Properties

Synthesis and Characterization for Medicinal Applications

Nonlinear Optical Devices

Safety And Hazards

“1-(3-Bromophenyl)propan-2-one” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

1-(3-bromophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIZFAJMBXZVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370119
Record name 3-Bromophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)propan-2-one

CAS RN

21906-32-1
Record name 3-Bromophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of N-methoxy-N-methylacetamide (10 g, 0.10 mol) in 200 mL of ether at 0° C. was added 3-bromobenzylmagnesium bromide (0.25 M, 200 mL, 50 mmol). After stirring at 0° C. for 2 h, the reaction mixture was partitioned between hexane and saturated aqueous ammonium chloride. The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated to dryness to give the title compound, which was used without further purification. 1H NMR (500 MHz, CD3OD): δ 7.5-7.1 (m, 4H), 3.78 (s, 2H), 2.19 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Trimethylaluminium in toluene (30 mL, 2M) was added to a -78° C. solution of m-bromobenzyl cyanide (3.92 g, 20 mmol) in toluene (20 mL) and the mixture was slowly warmed up and refluxed for 12 h. After being cooled to 0° C., the solution was carefully added to crushed ice and made acidic with 6N HCl. Ethyl acetate was added and the mixture was vigorously stirred for 1 h. The organic layer was washed with NaHCO3, brine and dried with MgSO4. Removal of the solvent left an oil (4.53 g) which was used as such in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(3-Bromophenyl)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(3-Bromophenyl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(3-Bromophenyl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(3-Bromophenyl)propan-2-one

Citations

For This Compound
2
Citations
PA Harris, BW King, D Bandyopadhyay… - Journal of medicinal …, 2016 - ACS Publications
The recent discovery of the role of receptor interacting protein 1 (RIP1) kinase in tumor necrosis factor (TNF)-mediated inflammation has led to its emergence as a highly promising …
Number of citations: 231 pubs.acs.org
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
The overexpression of NIK plays a critical role in liver inflammatory diseases. Treatment of such diseases with small-molecule NIK inhibitors is a reasonable but underexplored approach…
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.